molecular formula C6H12O4S B1237225 S-methyl-5-thio-D-ribose

S-methyl-5-thio-D-ribose

Cat. No.: B1237225
M. Wt: 180.22 g/mol
InChI Key: ACWASDPGAVYCNI-JKUQZMGJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-methyl-5-thio-D-ribose is d-ribose with the hydroxy group substituted for a methylthio group at position C-5. It has a role as a metabolite. It derives from a D-ribose.

Scientific Research Applications

Synthesis and Properties

  • Synthesis and Characterization : S-methyl-5-thio-D-ribose has been synthesized from methyl 2,3-isopropylidene-5-O-toluene-p-sulphonyl-β-D-ribofuranoside. The study identified two crystalline forms of the sugar with different optical rotations, suggesting the presence of α-D-pyranose and β-D-pyranose isomers (Clayton & Hughes, 1967).

  • Chemical Reactions and Derivatives : Investigations into the reactions of 5-thio-D-ribose and 5-thio-D-xylose with acetone and 2,2-dimethoxypropane have been conducted, leading to the formation of di-O-isopropylidene-5-thio-α-D-ribo- and -xylo-pyranoses (Hughes & Wood, 1976).

Biochemical Studies

  • Ribose Methylation in RNA : A study identified a new ribose methylation in the 18S rRNA of S. cerevisiae, expanding our understanding of RNA modifications and their guiding small nucleolar RNAs (Yang et al., 2015).

  • Role in RNA Catalysis : Research on the effects of thio substitutions in transphosphorylation reactions of ribose-phosphate diesters under basic conditions sheds light on the molecular mechanisms of RNA catalysis (Gregersen, López & York, 2003).

  • Nucleic Acid Research : The roles of nucleobases, sugars, and phosphates in molecular recognition processes central to genetics have been explored, highlighting the significance of ribose and its modifications in synthetic biology (Benner, 2004).

Molecular Biology

  • Ribose-5-Phosphate Isomerase in Sugar Isomerization : The activity of Ribose-5-phosphate isomerase A towards D-allose was engineered, demonstrating its potential in rare sugar preparation and providing insights into its catalytic mechanism (Wang et al., 2021).

  • Methylation in microRNA Biogenesis : Methylation on the ribose of the last nucleotide in plant microRNAs was found to be a crucial step in their biogenesis, indicating significant implications in the function of miRNAs (Yu et al., 2005).

Prebiotic Chemistry

  • Synthesis and Photoanomerization in Prebiotic Chemistry : Research on d-Ribose and its derivatives reacting with cyanamide and cyanoacetylene under prebiotic conditions provides insight into the possible relevance of these reactions in prebiological chemistry (Sanchez & Orgel, 1970).

Properties

Molecular Formula

C6H12O4S

Molecular Weight

180.22 g/mol

IUPAC Name

(2R,3S,4S)-2,3,4-trihydroxy-5-methylsulfanylpentanal

InChI

InChI=1S/C6H12O4S/c1-11-3-5(9)6(10)4(8)2-7/h2,4-6,8-10H,3H2,1H3/t4-,5+,6-/m0/s1

InChI Key

ACWASDPGAVYCNI-JKUQZMGJSA-N

Isomeric SMILES

CSC[C@H]([C@H]([C@H](C=O)O)O)O

SMILES

CSCC(C(C(C=O)O)O)O

Canonical SMILES

CSCC(C(C(C=O)O)O)O

Synonyms

5-deoxy-5-(methylthio)ribose
5-methylthioribose

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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